2-(4-((2-(Cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonic acid

描述

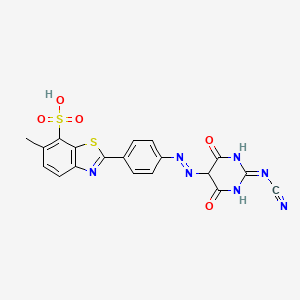

2-(4-((2-(Cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonic acid (CAS: 55067-14-6) is a heterocyclic compound characterized by a benzothiazole core linked via an azo (-N=N-) group to a hexahydro-4,6-dioxopyrimidine moiety bearing a cyanoimino substituent. Its molecular formula is C₂₀H₁₄N₈O₅S₂, with a molecular weight of 550.47 g/mol. The compound’s cLogP (0.601) and polar surface area (222.95 Ų) suggest moderate lipophilicity and high polarity, likely due to the sulphonic acid and azo functionalities .

属性

CAS 编号 |

55067-14-6 |

|---|---|

分子式 |

C19H13N7O5S2 |

分子量 |

483.5 g/mol |

IUPAC 名称 |

2-[4-[(2-cyanoimino-4,6-dioxo-1,3-diazinan-5-yl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonic acid |

InChI |

InChI=1S/C19H13N7O5S2/c1-9-2-7-12-14(15(9)33(29,30)31)32-18(22-12)10-3-5-11(6-4-10)25-26-13-16(27)23-19(21-8-20)24-17(13)28/h2-7,13H,1H3,(H,29,30,31)(H2,21,23,24,27,28) |

InChI 键 |

STSWYQLPKUGPRL-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4C(=O)NC(=NC#N)NC4=O)S(=O)(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONIC ACID involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Formation of the Hexahydro-4,6-dioxopyrimidinyl Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydro-4,6-dioxopyrimidinyl ring.

Introduction of the Cyanoimino Group: The cyanoimino group is introduced through a nucleophilic substitution reaction, typically using cyanogen bromide or similar reagents.

Azo Coupling Reaction: The azo linkage is formed by coupling the hexahydro-4,6-dioxopyrimidinyl intermediate with a diazonium salt derived from aniline derivatives.

Formation of the Benzothiazole Sulfonic Acid Moiety: The final step involves the sulfonation of the benzothiazole ring, which is achieved using sulfuric acid or chlorosulfonic acid under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.

化学反应分析

Types of Reactions

2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas, resulting in the cleavage of the azo linkage.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring and the cyanoimino group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, hydrogen gas.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Oxidation Products: Oxides of the benzothiazole ring and the cyanoimino group.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Halogenated or alkylated derivatives.

科学研究应用

2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONIC ACID has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and proteins, inhibiting their activity or altering their function. The azo linkage and the cyanoimino group play crucial roles in its reactivity and binding affinity.

相似化合物的比较

Key Observations :

- The target compound’s sulphonic acid group distinguishes it from analogues like 11b and 12 , which exhibit higher melting points (213–269°C) but lack hydrophilic substituents .

- The sodium salt () and triethanolamine derivative () demonstrate how counterions modify solubility and molecular weight without altering core reactivity .

生物活性

The compound 2-(4-((2-(Cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonic acid (CAS Number: 55067-12-4) is a complex organic molecule with potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of approximately 505.46 g/mol. The compound features multiple functional groups, including azo and sulfonic acid moieties, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines, particularly those associated with lung and skin cancers.

-

Cell Proliferation Inhibition :

- In vitro assays using the MTT method demonstrated that the compound significantly inhibited the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity against tumor growth .

-

Mechanisms of Action :

- The compound was shown to induce apoptosis in cancer cells, as evidenced by flow cytometry analyses that revealed increased annexin V staining in treated cells. Additionally, Western blot assays indicated that the compound downregulated key survival pathways, specifically the AKT and ERK signaling pathways .

- Anti-inflammatory Effects :

Antimicrobial Activity

Preliminary studies have suggested that compounds similar to this one possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related benzothiazole derivatives have shown activity against various bacterial strains .

Study 1: Anticancer Efficacy

In a recent study published in Frontiers in Chemistry, researchers synthesized several benzothiazole derivatives and assessed their anticancer activities. The active compound identified (related structurally to our compound of interest) was shown to significantly inhibit cancer cell proliferation and migration while promoting apoptosis .

Study 2: Inflammatory Response Modulation

Another study focused on the inflammatory response modulation capabilities of benzothiazole compounds. The findings indicated that these compounds could effectively reduce cytokine levels in vitro, suggesting potential applications in treating inflammatory diseases alongside cancer .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Anticancer | Significant inhibition of A431 and A549 cell proliferation; induction of apoptosis; downregulation of AKT/ERK pathways. |

| Anti-inflammatory | Reduction in IL-6 and TNF-α levels in RAW264.7 cells. |

| Antimicrobial | Potential activity against bacterial strains (further research needed). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。